molecular formula C3H8ClNO2S B556047 D-Cysteine hydrochloride CAS No. 32443-99-5

D-Cysteine hydrochloride

Cat. No.: B556047
CAS No.: 32443-99-5
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-HSHFZTNMSA-N
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Description

D-Cysteine hydrochloride is a thiol-containing non-essential amino acid. It is the D-enantiomer of cysteine, which means it is a mirror image of the naturally occurring L-cysteine. This compound is often used in various biochemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Cysteine hydrochloride can be synthesized through several methods. One common method involves the use of D-cysteine, which is then treated with hydrochloric acid to form this compound. The process typically involves:

Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale. The use of ion exchange resins and controlled crystallization processes ensures the production of high-purity this compound suitable for pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions: D-Cysteine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group in D-cysteine can be oxidized to form cystine, a disulfide-linked dimer.

    Reduction: Cystine can be reduced back to cysteine using reducing agents like dithiothreitol or β-mercaptoethanol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen can be used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.

    Substitution: Alkyl halides or other electrophiles can react with the thiol group under basic conditions.

Major Products:

Scientific Research Applications

D-Cysteine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

D-Cysteine hydrochloride exerts its effects primarily through its thiol group, which can participate in redox reactions. It acts as a precursor for the synthesis of glutathione, a tripeptide that plays a crucial role in cellular antioxidant defense. The thiol group can also interact with various enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

    L-Cysteine: The naturally occurring enantiomer of cysteine, widely found in proteins.

    DL-Cysteine: A racemic mixture of D- and L-cysteine.

    Cystine: The oxidized dimer form of cysteine.

Comparison:

D-Cysteine hydrochloride stands out due to its specific stereochemistry, making it valuable in various specialized applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQSXNOEEPCSLW-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32443-99-5
Record name D-Cysteine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32443-99-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Cysteine hydrochloride
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Record name 32443-99-5
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Record name D-cysteine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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